For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of Perfluoro(methylcyclopentane)
Introduction
Perfluoro(methylcyclopentane), with the chemical formula C₆F₁₂, is a fully fluorinated derivative of methylcyclopentane. As a perfluorocarbon (PFC), it exhibits remarkable chemical and thermal stability, rendering it inert and non-toxic. These characteristics, coupled with its unique physical properties, have led to its use in a variety of specialized applications, including as a heat transfer agent, a dielectric fluid, and a solvent for "fluorous" biphasic reactions.[1] This technical guide provides a comprehensive overview of the core physical properties of perfluoro(methylcyclopentane), detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization.
Core Physical Properties
The physical properties of perfluoro(methylcyclopentane) are summarized in the tables below. It is important to note that some discrepancies exist in the reported values across different sources, which may be attributable to variations in measurement conditions or sample purity.
Table 1: General and Molar Properties
| Property | Value | Source(s) |
| Chemical Formula | C₆F₁₂ | [2] |
| Molecular Weight | 300.05 g/mol | [2] |
| CAS Number | 1805-22-7 | [2] |
| Appearance | Colorless liquid | [2] |
Table 2: Thermal Properties
| Property | Value | Source(s) |
| Boiling Point | 48 °C | [3] |
| 48-50 °C | ||
| Melting Point | -50 °C | |
| Not specified |
Table 3: Physical and Optical Properties
| Property | Value | Source(s) |
| Density | 1.68 g/mL at 20 °C | [3] |
| 1.707 g/cm³ | ||
| Vapor Pressure | 45 kPa at 25 °C | |
| Refractive Index | Not specified |
Experimental Protocols
Detailed experimental protocols for the synthesis and determination of the physical properties of perfluoro(methylcyclopentane) are provided below. These protocols are based on established methods for perfluorinated compounds.
Synthesis of Perfluoro(methylcyclopentane)
The synthesis of perfluorinated compounds like perfluoro(methylcyclopentane) typically involves harsh fluorination conditions to replace all carbon-hydrogen bonds with carbon-fluorine bonds. The two primary industrial methods are the Fowler process and electrochemical fluorination (Simons process).[4][5]
1. Fowler Process (High-Valent Metal Fluoride Fluorination)
The Fowler process utilizes a high-valent metal fluoride, typically cobalt(III) fluoride (CoF₃), as a fluorinating agent.[4]
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Reaction: The hydrocarbon precursor, methylcyclopentane, is passed in the vapor phase over a heated bed of CoF₃. The CoF₃ is reduced to CoF₂, and the hydrocarbon is perfluorinated. The CoF₂ is then regenerated by passing fluorine gas over it at an elevated temperature.
-
C₆H₁₂ + 24CoF₃ → C₆F₁₂ + 12HF + 24CoF₂
-
2CoF₂ + F₂ → 2CoF₃
-
-
Apparatus: A high-temperature tube furnace containing a nickel or Monel reaction tube packed with CoF₃. The system includes a precursor delivery system, a product collection train with cold traps to condense the perfluorinated product and hydrogen fluoride, and a system for regenerating the CoF₃.
-
Procedure:
-
The CoF₃ is prepared by passing fluorine gas over anhydrous CoF₂ at approximately 250 °C.
-
The reaction tube is heated to the desired reaction temperature (typically 300-400 °C).
-
A stream of nitrogen gas is passed through the system to remove any residual air and moisture.
-
The methylcyclopentane precursor is vaporized and introduced into the reaction tube with the nitrogen carrier gas.
-
The reaction products are passed through a series of cold traps (typically cooled with dry ice/acetone) to condense the perfluoro(methylcyclopentane) and hydrogen fluoride.
-
The crude product is purified by washing with a dilute base (e.g., sodium bicarbonate) to remove HF, followed by drying and fractional distillation.
-
2. Electrochemical Fluorination (Simons Process)
Electrochemical fluorination involves the electrolysis of a solution of the organic compound in anhydrous hydrogen fluoride (aHF).[5]
-
Reaction: An electric current is passed through a solution of methylcyclopentane in aHF. The organic substrate is oxidized at the nickel anode, leading to the replacement of hydrogen atoms with fluorine.
-
C₆H₁₂ --(Electrolysis in aHF)--> C₆F₁₂ + H₂
-
-
Apparatus: An electrochemical cell, typically constructed from Monel or steel, with a pack of alternating nickel anodes and cathodes. The cell is equipped with a reflux condenser cooled to a low temperature (e.g., -20 °C) to retain the volatile aHF while allowing hydrogen gas to escape.
-
Procedure:
-
The electrochemical cell is charged with anhydrous hydrogen fluoride.
-
The methylcyclopentane precursor is dissolved in the aHF to create the electrolyte solution.
-
A direct current is applied across the electrodes (typically at a cell voltage of 5-6 V).
-
The electrolysis is continued until the desired degree of fluorination is achieved. The progress can be monitored by the decrease in current as the conductivity of the electrolyte changes.
-
The perfluorinated product, being denser and immiscible with aHF, typically forms a separate layer at the bottom of the cell.
-
The product is drained from the cell and purified in a similar manner to the Fowler process (washing, drying, and distillation).
-
Determination of Physical Properties
1. Boiling Point Determination (Thiele Tube Method)
This method is suitable for small sample volumes and provides an accurate boiling point at atmospheric pressure.[6]
-
Apparatus: Thiele tube, mineral oil, thermometer, small test tube, capillary tube (sealed at one end), and a rubber band.
-
Procedure:
-
Fill the Thiele tube with mineral oil to a level above the side arm.
-
Add approximately 0.5 mL of perfluoro(methylcyclopentane) to the small test tube.
-
Place the capillary tube (sealed end up) into the test tube.
-
Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in the Thiele tube, with the oil level above the sample.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Once a steady stream of bubbles is observed, remove the heat.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
-
2. Density Measurement
The density of liquid perfluoro(methylcyclopentane) can be determined using a pycnometer or a graduated cylinder and a balance.[7]
-
Apparatus: Pycnometer (or a graduated cylinder), analytical balance, and a constant temperature water bath.
-
Procedure (using a pycnometer):
-
Clean and dry the pycnometer and determine its mass.
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Adjust the volume of water to the calibration mark, dry the outside of the pycnometer, and measure its mass.
-
Empty and dry the pycnometer, then fill it with perfluoro(methylcyclopentane).
-
Repeat the thermal equilibration, volume adjustment, and weighing steps.
-
The density is calculated using the formula: Density = (mass of sample / mass of water) × density of water at the measurement temperature.
-
3. Vapor Pressure Determination (Knudsen Effusion Method)
The Knudsen effusion method is suitable for determining the vapor pressure of substances with low volatility.[1][8]
-
Apparatus: Knudsen effusion cell (a small, thermostated container with a small orifice), a high-precision microbalance, and a vacuum system.
-
Procedure:
-
A known mass of perfluoro(methylcyclopentane) is placed in the Knudsen cell.
-
The cell is placed in a vacuum chamber and heated to a constant, known temperature.
-
The rate of mass loss of the sample due to effusion of vapor through the orifice is measured using the microbalance.
-
The vapor pressure is calculated using the Hertz-Knudsen equation, which relates the rate of effusion to the vapor pressure, temperature, and molecular weight of the substance, as well as the area of the orifice.
-
Mandatory Visualization
Caption: Workflow for the synthesis and physical property characterization of perfluoro(methylcyclopentane).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Perfluoromethylcyclopentane | C6F12 | CID 74546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemcd.com [chemcd.com]
- 4. Fowler process - Wikipedia [en.wikipedia.org]
- 5. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method - PubMed [pubmed.ncbi.nlm.nih.gov]
